3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound, also known as 3-[3-(4-aminobenzenesulfonamido)-4-methoxyphenyl]propanoic acid, has a CAS Number of 2416236-57-0 . It has a molecular weight of 350.4 . The IUPAC name for this compound is 3-(3-((4-aminophenyl)sulfonamido)-4-methoxyphenyl)propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N2O5S/c1-23-15-8-2-11(3-9-16(19)20)10-14(15)18-24(21,22)13-6-4-12(17)5-7-13/h2,4-8,10,18H,3,9,17H2,1H3,(H,19,20) . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 350.4 .Scientific Research Applications
Cancer Biomarkers and Imaging
Compounds structurally related to "3-[3-[(4-Aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid" have been investigated for their potential as cancer biomarkers. Specifically, carbon-11 labeled matrix metalloproteinase (MMP) inhibitors have been synthesized and evaluated as new positron emission tomography (PET) tracers for cancer imaging. Although the studied compounds showed specific uptakes in tumor models, they were concluded to be unsuitable for PET imaging purposes due to visibility issues in micro-PET images. This research underscores the ongoing exploration of sulfonylamino derivatives in the development of diagnostic tools for cancer (Zheng et al., 2004).
Polymer Modification
Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels have been modified through condensation reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. These modifications aim to enhance the hydrogels' swelling properties and thermal stability, making them more suitable for medical applications. The amine-treated polymers showed increased antibacterial and antifungal activities, highlighting their potential in the development of antimicrobial materials (Aly & El-Mohdy, 2015).
Organic Synthesis and Chemical Modification
Research into the synthesis of derivatives of 3-(phenylsulfonimidoyl)propanoic acid, which shares a core structural motif with the target compound, has unveiled various strategies for imination and coupling reactions. These studies contribute to the broader field of organic synthesis, providing insights into the preparation of pseudo-dipeptides and exploring their conformational properties (Tye & Skinner, 2002).
Material Science and Chemistry
Aniline sulfonic acid derivatives, including those structurally related to the compound , have been incorporated into the interlamellar spaces of layered double hydroxides (LDHs). This process, followed by thermal treatment, facilitates the dimerization or polymerization of guest monomers, as evidenced by ESR spectroscopy. Such hybrid materials, subject to electrochemical cycling, demonstrate the potential of sulfonylamino derivatives in creating novel electroactive materials with specific redox properties (Moujahid et al., 2005).
Properties
IUPAC Name |
3-[3-[(4-aminophenyl)sulfonylamino]-4-methoxyphenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-23-15-8-2-11(3-9-16(19)20)10-14(15)18-24(21,22)13-6-4-12(17)5-7-13/h2,4-8,10,18H,3,9,17H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNSCSHXYVZTMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.